4-ethoxy-3-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Description

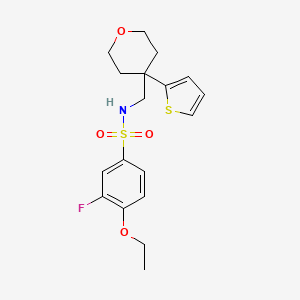

This compound features a benzenesulfonamide core substituted with 4-ethoxy and 3-fluoro groups. The sulfonamide nitrogen is linked to a tetrahydro-2H-pyran (THP) ring at the 4-position, which is further substituted with a thiophen-2-yl group via a methylene bridge. The combination of the THP ring (a six-membered oxygen-containing heterocycle) and the thiophene (a five-membered sulfur-containing heterocycle) introduces unique steric, electronic, and pharmacokinetic properties. Potential applications include anticancer or antimicrobial therapies, as sulfonamide derivatives are known for diverse bioactivity .

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO4S2/c1-2-24-16-6-5-14(12-15(16)19)26(21,22)20-13-18(7-9-23-10-8-18)17-4-3-11-25-17/h3-6,11-12,20H,2,7-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNWJYLZHBVUAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-3-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1448076-57-0 |

| Molecular Formula | C19H25FN2O3S2 |

| Molecular Weight | 412.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives with similar structures have demonstrated:

- Inhibition of bacterial growth: Compounds in the same class have shown effective inhibition against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 0.06 μg/mL for pathogens such as Streptococcus pneumoniae and Staphylococcus epidermidis .

- Mechanism of action: These compounds often target DNA gyrase and topoisomerase enzymes, which are crucial for bacterial DNA replication and transcription. For instance, some derivatives have been reported to inhibit the ATPase activity of E. coli DNA gyrase with IC50 values as low as 0.0033 μg/mL .

Cytotoxicity Studies

Cytotoxicity assessments against human cell lines, such as HepG2 (liver cancer cells), have shown that certain derivatives of benzenesulfonamides are not toxic at concentrations that effectively inhibit bacterial growth . This suggests a favorable therapeutic index for potential use in antimicrobial treatments.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Fluorine Substitution: The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and biological activity.

- Sulfonamide Moiety: The sulfonamide group is known for its role in antibacterial activity, often acting as a competitive inhibitor for bacterial enzymes involved in folic acid synthesis.

- Tetrahydropyran Ring: The incorporation of a tetrahydropyran moiety may contribute to the compound's ability to interact with biological targets through conformational flexibility .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of benzenesulfonamide derivatives, including compounds structurally related to our target compound. The findings highlighted that specific modifications led to enhanced antibacterial potency against resistant strains of Escherichia coli and Staphylococcus aureus, indicating the potential for developing new antibiotics based on this scaffold .

Case Study 2: Toxicological Assessment

In another investigation focusing on the safety profile of sulfonamide derivatives, researchers found that compounds similar to 4-ethoxy-3-fluoro-N-(methyl)benzenesulfonamide exhibited low cytotoxicity in human cell lines, suggesting their viability for further development as therapeutic agents without significant adverse effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Modifications in Benzenesulfonamide Derivatives

The table below highlights key structural differences and similarities:

2.2. Impact of Substituents on Physicochemical Properties

- Ethoxy vs.

- Fluoro vs. Trifluoromethyl : The 3-fluoro substituent offers moderate electronegativity and metabolic stability, while CF₃ (in ) provides stronger electron-withdrawing effects and hydrophobicity.

- Thiophene-THP Scaffold : The THP ring confers conformational rigidity, while the thiophene enables π-π stacking with aromatic residues in target proteins (e.g., kinases or tubulin) .

2.3. Heterocyclic Modifications and Bioactivity

- THP vs. Thiazole/Thiophene Hybrids : Compounds like replace the THP system with a thiazole, enabling hydrogen bonding via the nitrogen atom. This may improve target affinity but reduce metabolic stability compared to the THP scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.